5-Iodobenzo[d]thiazol-2(3H)-one
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Overview
Description
5-Iodobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that contains both iodine and thiazole moieties
Preparation Methods
The synthesis of 5-Iodobenzo[d]thiazol-2(3H)-one typically involves the iodination of benzo[d]thiazol-2(3H)-one. One common method includes the reaction of benzo[d]thiazol-2(3H)-one with iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Iodobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Iodobenzo[d]thiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Iodobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can form halogen bonds with target molecules, enhancing the compound’s binding affinity and specificity. The thiazole ring can participate in various biochemical pathways, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
5-Iodobenzo[d]thiazol-2(3H)-one can be compared with other similar compounds, such as:
5-Iodobenzo[d]thiazol-2-amine: This compound has an amine group instead of a carbonyl group, which can lead to different reactivity and applications.
5-Iodobenzo[d]thiazole-2(3H)-thione:
The uniqueness of this compound lies in its specific combination of iodine and thiazole moieties, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4INOS |
---|---|
Molecular Weight |
277.08 g/mol |
IUPAC Name |
5-iodo-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H4INOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) |
InChI Key |
LTPMQAZJDAFWCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=O)S2 |
Origin of Product |
United States |
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